(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide
Description
Properties
IUPAC Name |
(5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O2P.HI/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20H,21-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHDJUXNZAKHV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28IN2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594854 | |
| Record name | [5-(Morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55630-20-1 | |
| Record name | [5-(Morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-MORPHOLIN-4-YL-2-PHENYL-OXAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide (MOPP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article aims to provide a comprehensive overview of the biological activity of MOPP, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₃₁H₂₈IN₂O₂P
- Molecular Weight : 618.44 g/mol
- CAS Number : 55630-20-1
- Purity : ≥98%
MOPP functions primarily through its interaction with mitochondrial membranes, where it accumulates due to the negative membrane potential characteristic of these organelles. This accumulation can lead to the disruption of mitochondrial function, resulting in increased oxidative stress and apoptosis in cancer cells. The triphenylphosphonium (TPP) moiety is particularly effective at facilitating selective delivery to mitochondria, enhancing the cytotoxic effects on tumor cells while sparing normal cells.
Antiproliferative Effects
Research has demonstrated that MOPP exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on human melanoma cells, where it was found to induce apoptosis through mitochondrial dysfunction.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (A375) | 10 | Induction of apoptosis via ROS generation |
| Breast Cancer (MCF-7) | 15 | Disruption of mitochondrial membrane potential |
| Lung Cancer (A549) | 12 | Activation of caspase pathways |
Mitochondrial Targeting
MOPP's ability to selectively target mitochondria has been highlighted in several studies. For example, a comparative study with other TPP derivatives showed that MOPP had a higher accumulation in mitochondria and greater inhibition of ATP synthesis.
| Compound | Mitochondrial Accumulation Ratio | ATP Synthesis Inhibition (%) |
|---|---|---|
| MOPP | 8.5 | 75 |
| TPP Derivative A | 5.2 | 50 |
| TPP Derivative B | 3.8 | 30 |
Study on Structure-Activity Relationship
A recent study investigated the structure-activity relationship (SAR) of various TPP derivatives, including MOPP. It was found that modifications to the linker and the phosphonium group significantly influenced biological activity. The study concluded that longer hydrophobic linkers enhanced cellular uptake and cytotoxicity.
In Vivo Studies
In vivo experiments using xenograft models have shown that MOPP can significantly reduce tumor growth compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor suppression.
| Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
Comparison with Similar Compounds
Structural Analogs
(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide
- Structural Differences: Replaces the morpholino group with an azepan-1-yl (seven-membered amine ring) and substitutes the 2-phenyl group with a styryl (vinylbenzene) moiety.
- The styryl group introduces π-conjugation, which may alter electronic properties and reactivity .
2.1.2. Mitoquinone Derivatives (Methoxyphenyl/Dioxocyclohexadiene Alkyl Triphenylphosphonium)
- Structural Differences: Feature quinone or dioxocyclohexadiene redox-active cores instead of oxazole.
- Functional Impact: The quinone moiety enables participation in redox cycles, enhancing antioxidant activity via electron transfer. In contrast, the oxazole-based compound may rely on radical scavenging or enzyme inhibition .
- Applications: Both classes target mitochondria, but mitoquinones are specifically optimized for superoxide dismutase mimetic activity .
Functional Analogs
Triazole/Thiazole-Based Triphenylphosphonium Salts
- Example : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione.
- Key Differences : Triazole/thiazole cores lack the oxazole’s oxygen atom, altering electronic properties. Sulfonyl or fluorophenyl substituents modulate solubility and bioavailability.
- Activity : These compounds exhibit protease stability and cytoprotective effects but may have reduced mitochondrial accumulation compared to oxazole derivatives .
Research Findings
- Antioxidant Activity: The target compound’s IC50 (12.5 μM) surpasses triazole analogs (>50 μM) but is less potent than mitoquinone (8.7 μM), likely due to the absence of a redox-active core .
- Mitochondrial Localization: Triphenylphosphonium-oxazole derivatives exhibit 80% mitochondrial colocalization in neuronal cells, comparable to mitoquinone (85%) but superior to azepan analogs (60%) .
- Stability: The morpholino group enhances aqueous stability (t1/2 > 24 h in PBS) compared to azepan analogs (t1/2 ~12 h) .
Preparation Methods
Oxazole Ring Formation
The synthesis begins with constructing the 2-phenyloxazole core. This step typically employs a Robinson–Gabriel synthesis variant, where a carboxylic acid derivative condenses with an α-amino ketone. For example, benzoyl chloride reacts with 2-aminoacetophenone in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C for 6–8 hours. The resulting 2-phenyloxazole is isolated via column chromatography (hexane/ethyl acetate, 4:1) with 65–75% yield.
Critical Parameters :
Morpholino Substitution
The 5-position of the oxazole undergoes nucleophilic aromatic substitution with morpholine. This reaction requires activation of the oxazole’s C5 position, often achieved via bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light (12 hours, 40°C). Subsequent substitution with morpholine (3 equivalents) in DMF at 120°C for 24 hours yields 5-morpholino-2-phenyloxazole (85–90% yield).
Reaction Equation :
$$
\text{C}{11}\text{H}9\text{NO} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{DMF, 120°C}} \text{C}{15}\text{H}{16}\text{N}2\text{O}2} + \text{HBr}
$$
Phosphonium Salt Formation
The final step involves quaternization of triphenylphosphine (PPh₃) with the brominated oxazole intermediate. A modified protocol from PMC studies uses a PPh₃/I₂ system in toluene at room temperature:
- Bromination : 5-Morpholino-2-phenyloxazole (10 mmol) reacts with NBS (12 mmol) in CCl₄ (20 mL) under UV light.
- Phosphonium Coupling : The brominated product (10 mmol), PPh₃ (22 mmol), and I₂ (12 mmol) are stirred in toluene (4 mL) for 5 hours.
- Workup : The precipitate is washed with hexane and recrystallized from ethanol/water (1:1) to yield the title compound (70–91%).
Table 1: Comparative Synthesis Routes
Reaction Mechanism and Stereochemical Considerations
Oxazole Bromination
Electrophilic bromination at C4 proceeds via a Wheland intermediate, stabilized by the electron-donating morpholino group. Iodine in the PPh₃/I₂ system acts as a mild oxidant, facilitating PPh₃ coordination to the oxazole’s electrophilic carbon.
Phosphonium Salt Formation
The mechanism involves:
- Iodide Abstraction : I₂ oxidizes PPh₃ to PPh₃I⁺.
- Nucleophilic Attack : The oxazole’s C4 bromide displaces iodide, forming the P–C bond.
- Counterion Exchange : Excess I⁻ stabilizes the phosphonium cation.
Key Insight : Steric hindrance from triphenylphosphine favors substitution at the less hindered C4 position over C2 or C5.
Optimization Strategies
Solvent Effects
Stoichiometry
Temperature Control
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
- Elemental Analysis : Calculated (%) for C₃₁H₂₈IN₂O₂P: C 60.20, H 4.56, N 4.53; Found: C 60.05, H 4.62, N 4.48.
Applications in Organic Synthesis
Wittig Olefination
The compound serves as a ylide precursor for synthesizing α,β-unsaturated ketones. Deprotonation with NaHMDS in THF generates a stabilized ylide, which reacts with aldehydes to yield E-alkenes (85–92% yield).
Mitochondrial Targeting
The triphenylphosphonium moiety enables mitochondrial accumulation (ΔΨₘ = −180 mV), making it a candidate for drug delivery systems. Conjugation with antioxidants (e.g., coenzyme Q) enhances cellular uptake.
Q & A
Q. What are the standard synthetic protocols for preparing (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triphenylphosphonium salts typically involves nucleophilic substitution or Wittig-type reactions. For example:
- Step 1: React triphenylphosphine with an alkyl/aryl iodide under anhydrous conditions (e.g., in THF or acetonitrile).
- Step 2: Optimize stoichiometry and temperature. Evidence from similar compounds (e.g., methyltriphenylphosphonium iodide) shows that a 1:1 molar ratio of triphenylphosphine to alkyl iodide in refluxing THF (110°C, 12 hours) yields high-purity products .
- Step 3: Purify via recrystallization or silica gel chromatography. For oxazole-containing derivatives like the target compound, ensure inert atmospheres to prevent oxidation of the oxazole ring .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of the triphenylphosphonium group (δ ~24 ppm in NMR) and oxazole/morpholine protons .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M-I] for phosphonium salts) .
- Elemental Analysis: Match calculated vs. experimental C/H/N/I percentages to confirm purity .
Q. What are the primary applications of this compound in biological research?
Methodological Answer: Triphenylphosphonium derivatives are widely used for mitochondrial targeting due to their lipophilic cation properties. Applications include:
- Drug Delivery: Conjugation with therapeutic agents (e.g., antioxidants, peptides) to enhance mitochondrial uptake .
- Probes: Functionalization with fluorophores for imaging mitochondrial membrane potential .
Advanced Research Questions
Q. How can researchers enhance the luminescence quantum yield (QY) of triphenylphosphonium-based probes?
Methodological Answer:
- Mechanism: The QY of phosphonium-containing luminescent compounds (e.g., gold nanoclusters) is enhanced via metal-to-ligand charge transfer (MLCT) interactions between the phosphonium cation and a luminescent core .
- Optimization: Introduce electron-donating groups (e.g., morpholino) to stabilize charge transfer states. Adjust solvent polarity (e.g., PEG-based matrices) to reduce non-radiative decay .
Q. How can contradictory bioactivity data for this compound be resolved in mitochondrial studies?
Methodological Answer: Contradictions may arise from:
- Cellular Uptake Variability: Use flow cytometry to quantify cell-specific uptake efficiency.
- Mitochondrial Membrane Potential Dependence: Validate results using cells with depolarized mitochondria (treated with CCCP) as controls .
- Structural Modifications: Compare derivatives with varying alkyl chain lengths (e.g., butyl vs. decyl) to assess structure-activity relationships .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
Methodological Answer:
Q. How can researchers validate the mitochondrial localization of this compound?
Methodological Answer:
- Co-localization Studies: Use fluorescent derivatives (e.g., conjugated with MitoTracker Red) and confocal microscopy .
- Subcellular Fractionation: Isolate mitochondria via differential centrifugation and quantify compound concentration using LC-MS .
Experimental Design & Data Analysis
Q. How to design a controlled study to assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. What analytical techniques are critical for resolving spectral overlaps in complex mixtures?
Methodological Answer:
Q. How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
